molecular formula C12H14N2O2 B8409903 1H-indazol-6-yl 2,2-dimethylpropanoate

1H-indazol-6-yl 2,2-dimethylpropanoate

Cat. No.: B8409903
M. Wt: 218.25 g/mol
InChI Key: BYLDJFWUDJNOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-indazol-6-yl 2,2-dimethylpropanoate is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

The synthesis of 1H-indazol-6-yl 2,2-dimethylpropanoate can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . This reaction can be catalyzed by transition metals such as copper or silver, or it can proceed under metal-free conditions using montmorillonite K-10 clay under an oxygen atmosphere . The esterification of the resulting indazole with 2,2-dimethylpropanoic acid can be carried out using standard esterification techniques, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on maximizing yield and minimizing byproducts.

Chemical Reactions Analysis

1H-indazol-6-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The indazole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the indazole ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the indazole ring. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1H-indazol-6-yl 2,2-dimethylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-indazol-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The indazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can occur through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

1H-indazol-6-yl 2,2-dimethylpropanoate can be compared with other indazole derivatives, such as:

    1H-indazole-3-carboxylic acid: Known for its anti-inflammatory properties.

    2H-indazole: Used in the synthesis of various pharmaceuticals.

    1H-indazole-5-carboxamide: Investigated for its anticancer activity.

What sets this compound apart is its unique ester functional group, which can influence its reactivity and biological activity. This ester group can be hydrolyzed under acidic or basic conditions, potentially leading to different pharmacokinetic properties compared to other indazole derivatives.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

1H-indazol-6-yl 2,2-dimethylpropanoate

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)11(15)16-9-5-4-8-7-13-14-10(8)6-9/h4-7H,1-3H3,(H,13,14)

InChI Key

BYLDJFWUDJNOMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C=NN2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1H-indazol-6-ol (0.88 g, 6.6 mmol) in dichloromethane (10 ml) at room temperature was added triethylamine (0.98 ml, 7.0 mmol) and DMAP (0.05 g) followed by trimethylacetyl chloride (0.82 ml, 6.6 mmol). After stirring for 1 h, the mixture was diluted with saturated aqueous solution of ammonium chloride (20 ml) and extracted with ethyl acetate (3×50 ml). The combined extracts were washed with brine (10 ml), dried (MgSO4), and evaporated to a residue which was purified by chromatography (silica, 10% to 20% ethyl acetate in hexane) to give an oil (1.1 g, 76%): 1H NMR (CDCl3) δ 8.15 (d, J=0.8 Hz, 1H), 8.01 (s, 1H), 7.75 (s, 1H), 7.58 (d, J=8.6 Hz, 1H), 7.01 and 6.96 (dd, J=2.0 and 8.6 Hz, 1H), 1.59 (s, 9H); MS(ES) m/z 219 (M+).
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
0.98 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
76%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.